![molecular formula C23H25N4O5S- B14307362 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate CAS No. 110232-15-0](/img/structure/B14307362.png)
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is a complex organic compound that features a naphthalene sulfonyl group, a hydrazinylidenemethyl phenyl group, and a propyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate typically involves multiple steps:
Formation of the Naphthalene Sulfonyl Group: The starting material, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is prepared by reacting 5-(dimethylamino)naphthalene-1-sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature.
Introduction of the Hydrazinylidenemethyl Phenyl Group: This step involves the reaction of the naphthalene sulfonyl chloride with 4-(hydrazinylidenemethyl)phenylamine under controlled conditions to form the desired intermediate.
Formation of the Propyl Carbonate Moiety: The final step involves the reaction of the intermediate with propyl chloroformate in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazinylidenemethyl group, converting it to the corresponding hydrazine derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various sulfonamide, sulfonate, and sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate has several applications in scientific research:
Fluorescent Probes: The naphthalene sulfonyl group imparts strong fluorescence, making this compound useful as a fluorescent probe in biochemical assays and imaging.
Protein Labeling: The compound can be used to label proteins and peptides, aiding in the study of protein structure and function.
Drug Development: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and medicinal chemistry research.
Wirkmechanismus
The mechanism of action of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate involves its interaction with specific molecular targets:
Fluorescence Resonance Energy Transfer (FRET): The compound can participate in FRET, where it acts as a donor or acceptor of energy, facilitating the study of molecular interactions and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl Chloride:
Dansyl Amide:
Uniqueness
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and biological interactions. Its ability to act as both a fluorescent probe and a reactive intermediate makes it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
110232-15-0 |
---|---|
Molekularformel |
C23H25N4O5S- |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-methanehydrazonoylphenyl)propyl] carbonate |
InChI |
InChI=1S/C23H26N4O5S/c1-27(2)21-7-3-6-19-18(21)5-4-8-22(19)33(30,31)26-20(13-14-32-23(28)29)17-11-9-16(10-12-17)15-25-24/h3-12,15,20,26H,13-14,24H2,1-2H3,(H,28,29)/p-1 |
InChI-Schlüssel |
PGVMSVJDLDZGBO-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCOC(=O)[O-])C3=CC=C(C=C3)C=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.